

Application Notes and Protocols for NOC-5 in Cardiovascular Research

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Compound of Interest

Compound Name: NOC-5

Cat. No.: B11749727

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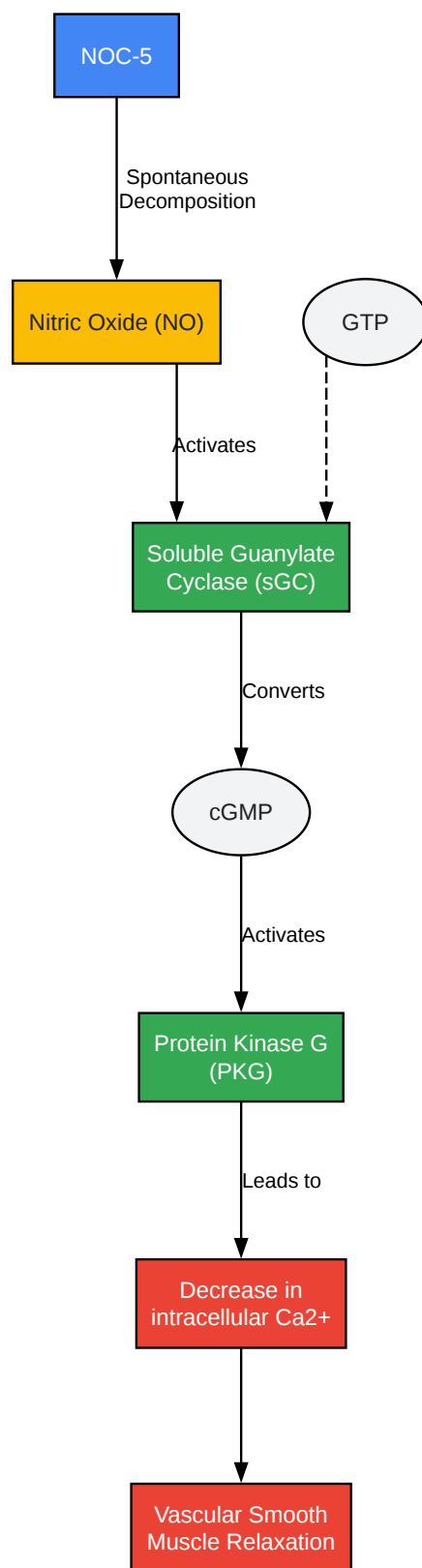
For Researchers, Scientists, and Drug Development Professionals

Introduction

NOC-5, a member of the diazeniumdiolate (NONOate) class of compounds, serves as a valuable tool in cardiovascular research due to its ability to spontaneously release nitric oxide (NO) under physiological conditions. Unlike traditional NO donors, **NOC-5** does not require enzymatic activation or cofactors, allowing for a controlled and predictable generation of NO. This property makes it an ideal candidate for investigating the multifaceted roles of NO in the cardiovascular system, including vasodilation, anti-inflammatory responses, and cardioprotection. These application notes provide detailed protocols and quantitative data to guide researchers in utilizing **NOC-5** for their cardiovascular studies.

Mechanism of Action

NOC-5 belongs to a class of NO donors that release NO in a pH- and temperature-dependent manner. A single molecule of **NOC-5** decomposes to release two molecules of NO. This spontaneous and predictable release allows for precise control over the NO concentration in experimental systems. The primary signaling pathway activated by NO in the cardiovascular system involves the stimulation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn activates protein kinase G (PKG). The activation of this pathway ultimately results in a decrease in intracellular calcium concentrations, leading to smooth muscle relaxation and vasodilation.



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Caption: Signaling pathway of **NOC-5**-induced vasodilation.

Data Presentation

NOC-5 Nitric Oxide Release Kinetics

The release of nitric oxide from **NOC-5** is time and concentration-dependent. The following table summarizes the plateau concentrations of NO released from fresh and frozen stocks of **NOC-5** at various concentrations in phosphate-buffered saline (PBS) at 22°C, pH 7.4. The half-life of **NOC-5** under these conditions is approximately 93 minutes.

NOC-5 Concentration (μM)	Stock Condition	Day 1 NO Plateau (nM)	Day 2 NO Plateau (nM)	Day 3 NO Plateau (nM)
5	Fresh	330 ± 37	131 ± 24	86 ± 30
10	Fresh	480 ± 49	217 ± 38	141 ± 48
20	Fresh	657 ± 84	352 ± 68	230 ± 76
5	Frozen (4 weeks)	103 ± 9	-	-
10	Frozen (4 weeks)	179 ± 8	-	-
20	Frozen (4 weeks)	290 ± 20	-	-

Cardiovascular Effects of NOC-5

Parameter	Experimental System	NOC-5 Concentration	Observed Effect
Platelet Reactivity	Whole blood from Wistar-Kyoto rats	10 μM	Significant inhibition of shear-induced platelet reactivity.[1]
Endothelial Activation	Cytokine-stimulated human saphenous vein endothelial cells	Concentration-dependent	Inhibition of VCAM-1, E-selectin, IL-6, and IL-8 expression.[2][3]

Experimental Protocols

Protocol 1: In Vitro Vasodilation Assay Using Aortic Rings

This protocol describes the assessment of the vasodilatory effects of **NOC-5** on isolated rat thoracic aortic rings pre-contracted with phenylephrine.

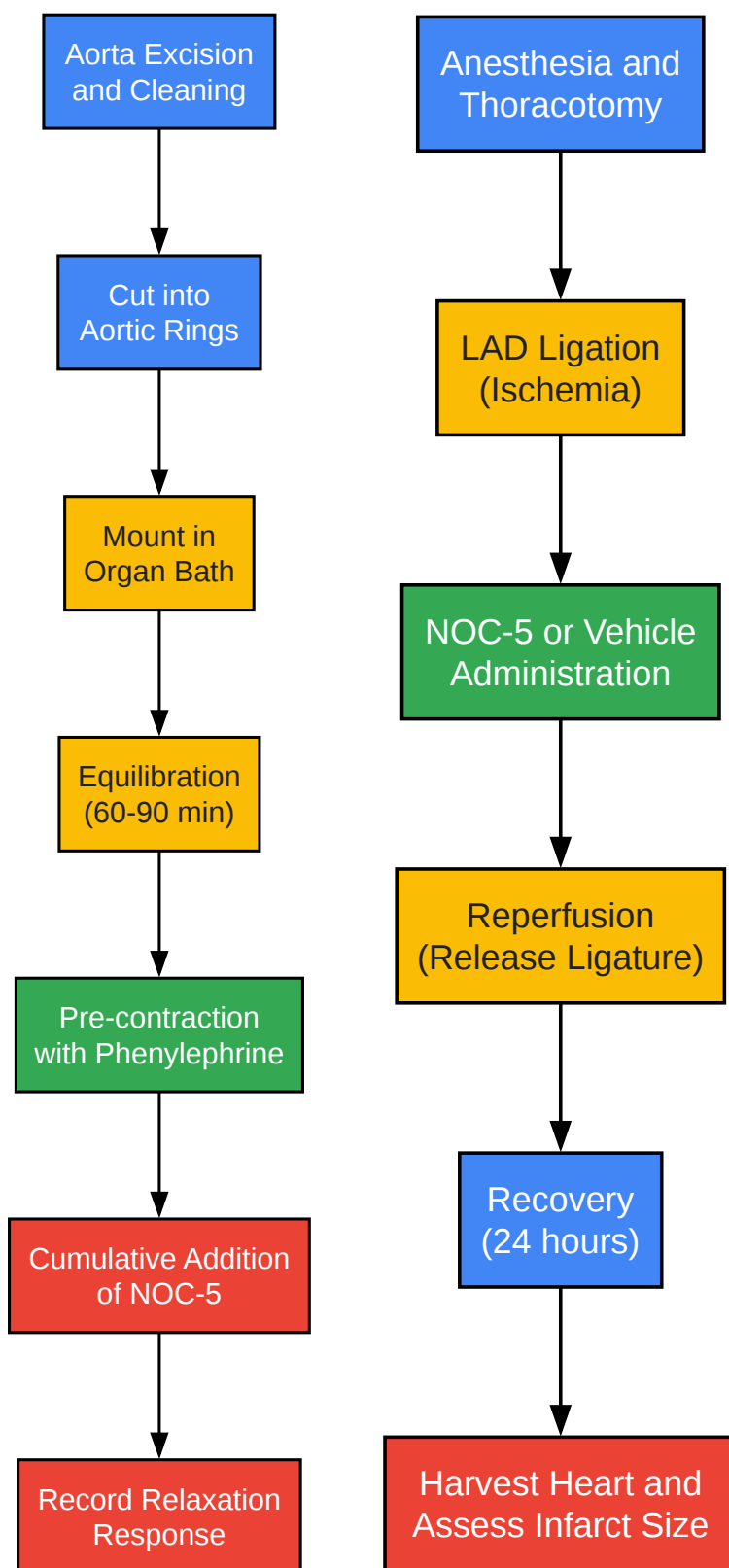
Materials:

- Male Wistar rats (250-300 g)
- Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
- Phenylephrine (PE)
- **NOC-5**
- Organ bath system with force transducer
- Carbogen gas (95% O₂, 5% CO₂)

Procedure:

- Euthanize the rat via an approved method and excise the thoracic aorta.
- Immediately place the aorta in ice-cold Krebs-Henseleit solution.
- Carefully remove adhering connective and adipose tissue.
- Cut the aorta into 3-4 mm wide rings.
- Mount the aortic rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
- Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.

- After equilibration, contract the aortic rings with 1 μ M phenylephrine to achieve a stable plateau.
- Once a stable contraction is achieved, cumulatively add **NOC-5** to the organ bath in a concentration range of 1 nM to 100 μ M.
- Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.



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